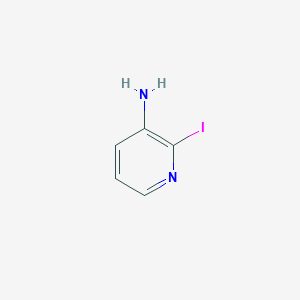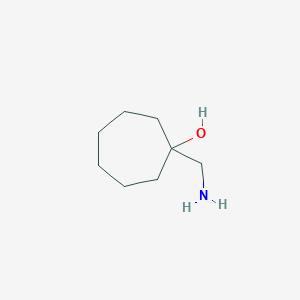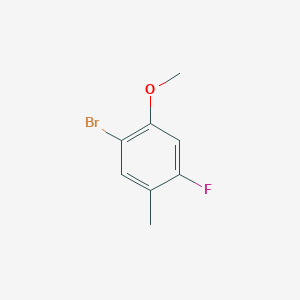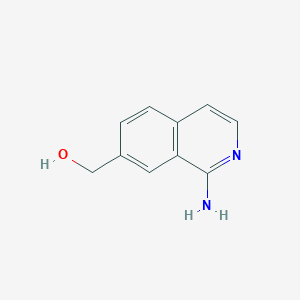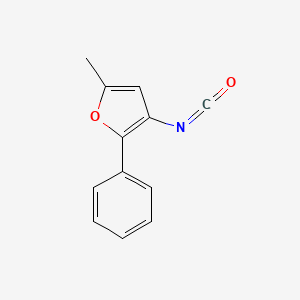
3-Isocyanato-5-methyl-2-phenylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isocyanato-5-methyl-2-phenylfuran is an organic compound with the molecular formula C12H9NO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains an isocyanate group, a methyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-5-methyl-2-phenylfuran typically involves the reaction of 5-methyl-2-phenylfuran with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the isocyanate group.
Reaction Conditions:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst/Base: Triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety when handling phosgene. The use of automated systems can also enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Isocyanato-5-methyl-2-phenylfuran can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The phenyl and methyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Nucleophilic Addition: Amines or alcohols, typically at room temperature or slightly elevated temperatures.
Substitution Reactions: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Ureas and Carbamates: Formed from nucleophilic addition reactions.
Substituted Furans: Formed from electrophilic aromatic substitution reactions.
Furanones and Tetrahydrofuran Derivatives: Formed from oxidation and reduction reactions, respectively.
Aplicaciones Científicas De Investigación
3-Isocyanato-5-methyl-2-phenylfuran has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with unique properties.
Organic Synthesis: Employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
Mecanismo De Acción
The mechanism of action of 3-Isocyanato-5-methyl-2-phenylfuran primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Isocyanato-2-methyl-5-phenylfuran
- 3-Isocyanato-5-methyl-2-phenylthiophene
- 3-Isocyanato-5-methyl-2-phenylpyrrole
Uniqueness
3-Isocyanato-5-methyl-2-phenylfuran is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocycles such as thiophene and pyrrole. The combination of the isocyanate group with the furan ring makes this compound particularly versatile for various synthetic applications.
Propiedades
IUPAC Name |
3-isocyanato-5-methyl-2-phenylfuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-9-7-11(13-8-14)12(15-9)10-5-3-2-4-6-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLFJANXKGIZKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594589 |
Source


|
| Record name | 3-Isocyanato-5-methyl-2-phenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-18-4 |
Source


|
| Record name | 3-Isocyanato-5-methyl-2-phenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
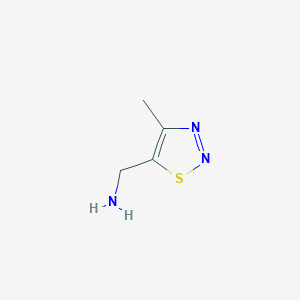
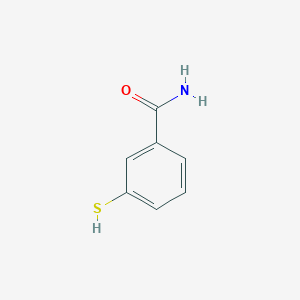
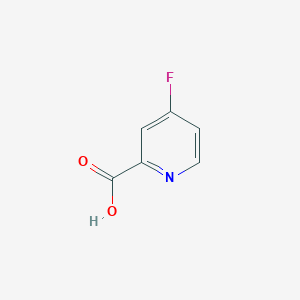
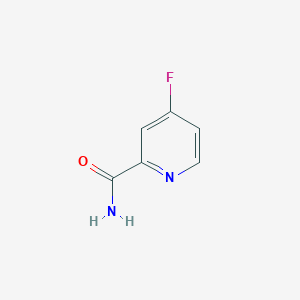

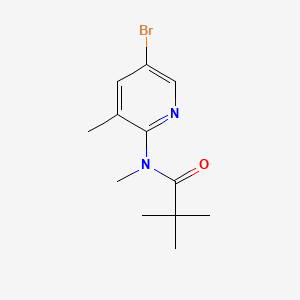
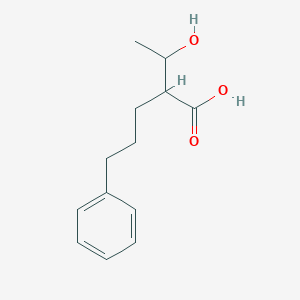
![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)


